4-fluoro-N-(4-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide
Overview
Description
4-fluoro-N-(4-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide involves the inhibition of certain enzymes, including histone deacetylases and sirtuins. This inhibition leads to changes in gene expression and protein activity, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(4-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide are still being studied. However, it has been found to have potential anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been found to improve glucose tolerance and insulin sensitivity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-N-(4-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide in lab experiments is its high potency and specificity for certain enzymes. This allows for precise targeting of these enzymes and studying their effects on various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 4-fluoro-N-(4-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide. One direction is to further investigate its potential applications in the treatment of cancer, neurodegenerative disorders, and inflammation. Another direction is to study its effects on other physiological processes, such as metabolism and aging. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
4-fluoro-N-(4-fluorobenzoyl)-N-(3-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, including histone deacetylases and sirtuins. This makes it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
properties
IUPAC Name |
4-fluoro-N-(4-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c1-13-3-2-12-23-18(13)24(19(25)14-4-8-16(21)9-5-14)20(26)15-6-10-17(22)11-7-15/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLYRZWUPFHVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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